2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid
Description
Properties
Molecular Formula |
C12H13ClO4 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13ClO4/c1-12(2,3)17-11(16)9-6-7(13)4-5-8(9)10(14)15/h4-6H,1-3H3,(H,14,15) |
InChI Key |
CQDHUYGEWOFXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The key steps involve the protection of the carboxylic acid group with the Boc group, followed by purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Deprotection Reactions: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields an amide.
Deprotection Reactions: The major product is the free amine, along with carbon dioxide and tert-butyl alcohol as by-products.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid is widely used in scientific research, particularly in:
Organic Synthesis: As a protecting group for amines, it facilitates the synthesis of complex molecules by preventing unwanted reactions at the amine site.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biochemistry: Employed in peptide synthesis to protect amino groups during chain elongation.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid primarily involves the protection and deprotection of amines. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. The deprotection process involves the cleavage of this linkage under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Compounds for Comparison
Three structurally related compounds are analyzed:
4-Chlorobenzoic Acid (CAS: 74-11-3)
2-{[(tert-Butoxy)carbonyl]amino}-4-chloro-6-fluorobenzoic Acid (CAS: 2137590-71-5)
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole Hydrochloride (CAS: 1629474-42-5)
Structural and Functional Differences
Table 1: Structural Comparison
Research Findings and Functional Insights
Biodegradability and Microbial Metabolism
- 4-Chlorobenzoic Acid :
- Boc-Protected Analogs :
- The Boc group in 2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid impedes microbial degradation, as evidenced by the absence of studies reporting bacterial utilization of Boc-protected compounds. This highlights its synthetic utility in environments requiring chemical stability .
Biological Activity
2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid (Boc-Cl-CBA) is an organic compound notable for its structural characteristics, which include a tert-butoxycarbonyl (Boc) protecting group and a chlorobenzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate. Understanding its biological activity is crucial for exploring its applications in drug development and synthesis.
- Molecular Formula : C12H14ClO3
- Molar Mass : Approximately 271.7 g/mol
- Structure : The compound features a chlorobenzoic acid core, which is known for its ability to interact with various biological targets.
Synthesis
The synthesis of Boc-Cl-CBA typically involves the reaction of 4-chlorobenzoic acid with di-tert-butyl dicarbonate (BocO) under basic conditions, often using sodium hydroxide in tetrahydrofuran (THF) at elevated temperatures. This method efficiently protects the carboxylic acid group while maintaining the reactivity of the chlorobenzene component, allowing for further functionalization.
Antimicrobial Properties
Research indicates that compounds structurally related to Boc-Cl-CBA exhibit antimicrobial activity. For instance, derivatives of chlorobenzoic acids have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 250 to 1000 µg/mL , indicating moderate efficacy against microbial strains .
Enzyme Interaction
Preliminary studies suggest that Boc-Cl-CBA may interact with specific enzymes, potentially acting as a substrate or inhibitor in enzyme-catalyzed reactions. Such interactions could influence metabolic pathways and drug metabolism, making it a candidate for further exploration in pharmacological contexts .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial effects of synthesized compounds, including derivatives of Boc-Cl-CBA. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
Enzyme-Catalyzed Reactions
In another investigation, Boc-Cl-CBA was utilized to study enzyme kinetics. The findings indicated that this compound could act as an inhibitor in specific enzymatic pathways, potentially affecting metabolic processes in bacterial cells .
The biological effects of Boc-Cl-CBA are likely multifaceted:
- Nucleophilic Attack : The chlorine atom may facilitate nucleophilic attack by biological molecules, leading to alterations in cellular processes.
- Oxidation Reactions : The carboxylic acid group may participate in redox reactions, influencing cellular redox states.
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways .
Q & A
Q. Key Data :
- Typical yield: 60–75% after optimization .
- Common byproducts: Unreacted Boc precursor or over-chlorinated derivatives .
Basic: How should researchers characterize 2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Identify Boc group signals (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.2–8.0 ppm for substituted benzene) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for Boc and carboxylic acid) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 289.7 (M+H⁺) .
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. Common Pitfalls :
- Overlapping NMR signals from tert-butyl and aromatic protons may require 2D NMR (e.g., HSQC) for resolution .
Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts?
Methodological Answer:
Apply Design of Experiments (DoE) to evaluate variables:
- Temperature : Higher temperatures (60–80°C) accelerate Boc protection but risk decomposition; lower temperatures favor selectivity .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane reduces side reactions .
- Catalyst Screening : DMAP vs. pyridine for Boc activation—DMAP reduces reaction time by 30% .
Case Study :
A 15% yield increase was achieved by switching from THF to DMF, reducing aggregation of intermediates .
Advanced: How to resolve discrepancies in reported melting points or spectral data?
Methodological Answer:
Discrepancies often arise from polymorphic forms or impurities. Mitigation strategies include:
Reproducibility Checks : Validate synthesis and purification protocols across multiple labs .
Single-Crystal X-ray Diffraction : Resolve structural ambiguities (e.g., a corrigendum in Acta Crystallographica addressed misassigned chiral centers in a related compound) .
Thermogravimetric Analysis (TGA) : Confirm decomposition profiles to rule out solvent inclusion .
Example :
A reported mp of 150–151°C for a similar Boc-protected compound was revised to 148–150°C after eliminating trace solvents .
Basic: What are the stability considerations for this compound under acidic/basic conditions?
Methodological Answer:
- Acid Sensitivity : The Boc group is labile under strong acids (e.g., TFA, HCl/dioxane), leading to deprotection. Avoid pH < 2 in aqueous solutions .
- Base Stability : Stable in mild bases (pH 8–10), but prolonged exposure to NaOH > 0.1 M hydrolyzes the ester .
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent moisture absorption and oxidation .
Advanced: How to computationally model the reactivity of this compound in drug design?
Methodological Answer:
DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS .
Docking Studies : Use AutoDock Vina to assess binding affinity to receptors, leveraging the chloro substituent’s steric and electronic effects .
Key Insight :
The 4-chloro group enhances π-stacking in aromatic pockets, while the Boc group modulates solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
